7-Hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Description
Liquiritin is a flavonoid glycoside predominantly found in Glycyrrhiza species, such as Glycyrrhiza glabra and Glycyrrhiza uralensis. It consists of a flavanone backbone (liquiritigenin) conjugated with a glucose moiety, contributing to its solubility and bioavailability. Its pharmacokinetic profile and metabolic conversion to aglycones (e.g., liquiritigenin) are critical to its bioactivity .
Properties
IUPAC Name |
7-hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKZLAVQYISIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liquiritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
551-15-5 | |
| Record name | Liquiritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 °C | |
| Record name | Liquiritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Aqueous Extraction and Hybrid Resin Purification
The foundation of liquiritin isolation lies in optimizing solvent systems and resin-based purification. A patented method (CN102391330A) exemplifies this approach, utilizing deionized water for initial extraction followed by hybrid resin chromatography. Licorice root powder (60 mesh) undergoes aqueous extraction at 90°C with a feed-to-liquid ratio of 1:5–1:8, achieving maximal liquiritin solubility. Filtration through gauze yields a crude extract, which is subsequently loaded onto a hybrid resin column comprising polyamide (30–100 mesh) and macroporous resin (D101B, HPD-100, or HP-30) in a 2:8 mass ratio.
Ethanol gradient elution proves critical:
- 6–8 column volumes (CV) of deionized water remove polar impurities.
- 4 CV of 25–40% ethanol elutes intermediate compounds.
- 4 CV of 50% ethanol selectively recovers liquiritin, with final concentrations reaching 93.5–98.6% after crystallization.
Table 1: Resin Performance in Liquiritin Purification
| Resin Combination | Ethanol Gradient | Purity (%) | Yield (mg/g) |
|---|---|---|---|
| Polyamide + D101B | 30% → 50% | 98.1 | 1.43 |
| Polyamide + HPD-100 | 35% → 50% | 98.6 | - |
| Polyamide + HP-30 | 25% → 50% | 94.1 | - |
This method’s scalability is enhanced by the resin’s reusability, though particle size (30–100 mesh) impacts flow rates and impurity retention.
Organic Solvent Partitioning and Recrystallization
Alternative protocols prioritize organic solvents for initial extraction. The JPS6479166A patent employs methanol or ethanol under reflux, followed by n-butanol/water partitioning. Licorice is refluxed in methanol (1:10 w/v) for 2 hours, concentrated below 60°C, and dissolved in 5–10 volumes of water. n-Butanol saturation facilitates liquiritin migration into the organic phase, which is washed, concentrated, and recrystallized from aqueous ethanol (50–70%), yielding 89–92% purity.
Liquid-liquid extraction (LLE) parameters influence recovery:
- n-Butanol-to-water ratio : ≥1:1 ensures efficient partitioning.
- Temperature : Room temperature (20–25°C) prevents thermal degradation.
- Crystallization solvent : Ethanol concentrations below 50% reduce co-precipitation of glycyrrhizic acid.
Chromatographic Separation and Gradient Elution
High-performance liquid chromatography (HPLC) bridges analytical and preparative scales. A C18 column with acetonitrile-water (1% acetic acid) gradient elution (20:80 → 60:40 over 10 minutes) resolves liquiritin from glycyrrhizic acid and glabridin. Preparative columns (12 μm packing) achieve baseline separation, yielding 0.29 mg/g liquiritin with 80.8% recovery.
Table 2: Chromatographic Conditions and Outcomes
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column Packing (μm) | 5 | 12 |
| Flow Rate (mL/min) | 1.0 | 5.0 |
| Detection (nm) | 254 | 254 |
| Recovery (%) | 95.2 | 80.8 |
Matrix effects in biological samples, however, reduce recovery to 70.3–89.06%, necessitating solid-phase extraction (SPE) for complex matrices.
Crystallization Dynamics and Solvent Optimization
Post-purification crystallization determines final purity. The CN102391330A protocol employs a two-stage process:
- Primary crystallization : 50% ethanol eluate is concentrated to 30% solids, diluted 1:1 with water, and crystallized at 20°C for 8 hours (85–90% yield).
- Secondary crystallization : Dissolution in 4x volume ethanol, re-concentration, and water addition achieve >98% purity.
Ethanol-to-water ratios below 1:1 promote liquiritin supersaturation, while temperatures above 25°C increase impurity solubility.
Comparative Analysis of Methodologies
Table 3: Method Efficiency and Industrial Applicability
| Method | Purity (%) | Yield (mg/g) | Cost Estimate | Scalability |
|---|---|---|---|---|
| Hybrid Resin | 98.6 | 1.43 | Moderate | High |
| n-Butanol LLE | 92.0 | 0.29 | Low | Moderate |
| Preparative HPLC | 99.2 | 0.31 | High | Low |
Hybrid resin methods balance cost and yield, whereas HPLC suits high-purity, small-scale demands. n-Butanol partitioning, though economical, struggles with emulsification at industrial scales.
Stability Considerations and Degradation Pathways
Liquiritin’s glycosidic bond renders it susceptible to acidic hydrolysis. Studies using simulated gastric fluid (pH 1.2) show 40% degradation within 2 hours, necessitating neutral pH during extraction. Thermal stability assays confirm that temperatures below 60°C preserve integrity, while reflux (90°C) in aqueous solutions induces <10% decomposition.
Chemical Reactions Analysis
Types of Reactions
Liquiritin undergoes various chemical reactions, including:
Oxidation: Liquiritin can be oxidized to form liquiritigenin.
Reduction: Reduction of liquiritin can lead to the formation of dihydroliquiritin.
Hydrolysis: Hydrolysis of liquiritin results in the cleavage of the glycosidic bond, yielding liquiritigenin and glucose.
Methylation: Methylation of liquiritin can produce methylated derivatives.
Acetylation: Acetylation of liquiritin can lead to the formation of acetylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Hydrolysis: Acidic or enzymatic conditions are typically employed for hydrolysis.
Methylation: Methyl iodide and dimethyl sulfate are common methylating agents.
Acetylation: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products
Oxidation: Liquiritigenin.
Reduction: Dihydroliquiritin.
Hydrolysis: Liquiritigenin and glucose.
Methylation: Methylated liquiritin derivatives.
Acetylation: Acetylated liquiritin derivatives.
Scientific Research Applications
Anti-Inflammatory Properties
Liquiritin has been extensively studied for its anti-inflammatory effects, particularly in conditions such as osteoporosis and psoriasis.
Osteoporosis
Recent studies indicate that liquiritin can inhibit osteoclast formation and bone resorption induced by receptor activator of nuclear factor kappa-Β ligand (RANKL). It achieves this by attenuating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and nuclear factor of activated T-cells c1 (NFATc1) activation, which are critical in osteoclast differentiation and activity. This suggests a potential role for liquiritin in treating osteoporosis by curbing excessive bone resorption .
Psoriasis
In the context of psoriasis, liquiritin has shown promise in reducing inflammation and skin lesions. Experimental models demonstrated that liquiritin inhibited the progression of psoriasis both in vitro and in vivo by modulating cytokine production and immune cell interactions .
Neuroprotective Effects
Liquiritin exhibits neuroprotective properties that are particularly relevant in ischemic conditions. Research indicates that it can mitigate oxidative stress and apoptosis in neuronal cells subjected to ischemia/reperfusion injury. For instance, liquiritin treatment significantly reduced infarct volumes and improved the expression of anti-apoptotic proteins in animal models of stroke . Additionally, it has been shown to protect against oxygen-glucose deprivation-induced damage by enhancing cell viability and reducing oxidative stress through activation of specific signaling pathways .
Anticancer Activity
Liquiritin has been investigated for its potential anticancer effects. Studies have indicated that it can induce apoptosis in various cancer cell lines while inhibiting cell proliferation. For example, liquiritin apioside has demonstrated cytotoxicity against human cancer cell lines such as HSC-2 and HSC-3 . These findings suggest that liquiritin may serve as a complementary therapeutic agent in cancer treatment.
Dermatological Applications
The skin-brightening properties of liquiritin have made it a subject of interest in dermatology. It has been shown to enhance skin health by reducing oxidative stress and inflammation, which are often implicated in skin disorders . Furthermore, the application of liquiritin has been associated with increased production of phenolic compounds and defense-related enzymes in treated plants, indicating its potential use in enhancing plant resilience as well .
Other Therapeutic Applications
Liquiritin's pharmacological profile extends to various other applications:
- Antioxidant Activity : Liquiritin has demonstrated significant antioxidant properties, which help combat oxidative stress-related diseases.
- Hepatoprotective Effects : Studies suggest that liquiritin may protect liver cells from damage induced by toxins and oxidative stress .
- Antitussive Effects : Traditionally used in Chinese medicine, liquiritin is recognized for its ability to alleviate coughs .
Summary Table of Liquiritin Applications
Mechanism of Action
Liquiritin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Liquiritin activates the Keap1/Nrf2 antioxidant pathway, reducing the production of reactive oxygen species and protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the p38 mitogen-activated protein kinase (MAPK)/nuclear factor kappa B (NF-κB) signaling pathway, reducing inflammation.
Neuroprotective Activity: Liquiritin protects neurons from ischemia/reperfusion-induced damage by improving cell viability and reducing apoptosis.
Comparison with Similar Compounds
Key Differences :
- Glycosylation : Liquiritin and isoliquiritin are glycosides, whereas liquiritigenin and isoliquiritigenin are aglycones.
- Backbone: Liquiritin (flavanone) vs. isoliquiritin (chalcone), leading to divergent biological targets .
Relative Abundance in Licorice Extracts
Quantitative analysis of Glycyrrhizae Radix extract (GRE) reveals significant differences in concentrations:
In flavonoid-enriched fractions (TFF), liquiritin apioside and isoliquiritin apioside constitute >90% of total flavonoids, highlighting their abundance compared to liquiritin and isoliquiritin (2.5–7.5% combined) .
Pharmacokinetic Profiles
Key Findings from Rat Studies :
- Liquiritin :
- Rapidly metabolized in the intestine to isoliquiritigenin and liquiritigenin.
- Lower AUC (103.0 h·ng/mL) and shorter elimination half-life (T1/2 = 3.7 h) compared to aglycones.
- Liquiritigenin/Isoliquiritigenin :
- Higher AUC (7.5–7.7 h·ng/mL) despite lower initial content in GRE.
- Longer T1/2 (~8 h) due to intestinal biotransformation of liquiritin.
Mechanism : Liquiritin undergoes hydrolysis in the intestinal lumen, releasing bioactive aglycones .
Anti-Inflammatory Effects
Antioxidant and Neuroprotective Effects
Antiviral Activity
- Liquiritin: Binds SARS-CoV-2 spike protein (binding energy: -6.62 kcal/mol) and mimics type I interferon .
- Glycyrrhizin: Inhibits SARS-CoV-2 replication via ACE2 interaction, contrasting with liquiritin’s immunomodulatory role .
Biological Activity
Liquiritin, a flavonoid derived from the roots of Glycyrrhiza species, particularly Glycyrrhiza uralensis, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the various biological effects of liquiritin, focusing on its neuroprotective, antidepressant, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Pharmacokinetics
Liquiritin is a flavanone glycoside, primarily known for its role as an active component in traditional Chinese medicine. Its chemical structure facilitates various interactions within biological systems, leading to multiple pharmacological effects. Recent studies have characterized the metabolic profile of liquiritin, identifying 76 metabolites in rats, which include phase I and phase II metabolites such as oxidation and glucuronidation products. Understanding these metabolic pathways is crucial for elucidating liquiritin's mechanisms of action and therapeutic potential .
Neuroprotective Effects
Liquiritin exhibits significant neuroprotective properties attributed to its antioxidant capabilities. A study demonstrated that liquiritin enhances cell survival by increasing the expression of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme involved in protecting against oxidative stress. In vitro experiments revealed that liquiritin could ameliorate cytotoxicity induced by menadione sodium bisulfate in a dose-dependent manner .
Table 1: Neuroprotective Mechanisms of Liquiritin
Antidepressant Activity
Research has shown that liquiritin possesses antidepressant effects, particularly in models of chronic unpredictable mild stress (CUMS). In various animal studies, administration of liquiritin significantly improved behavioral outcomes such as increased sucrose consumption and reduced immobility time in forced swimming tests. The compound appears to modulate neurotransmitter levels, including serotonin (5-HT) and norepinephrine (NE), thereby alleviating depressive symptoms .
Table 2: Effects of Liquiritin on Depression Models
| Study | Dosage | Key Findings |
|---|---|---|
| Guo et al. | 40 mg/kg | Increased sucrose consumption and body weight |
| Zhao et al. | 10-40 mg/kg | Reduced immobility time in TST and FST |
| Liu et al. | 20 mg/kg | Enhanced memory performance in EPM |
Anti-inflammatory Properties
Liquiritin exhibits potent anti-inflammatory effects through the inhibition of various signaling pathways. It has been shown to reduce inflammation by inhibiting the MAPK and TLR4/MyD88 pathways, leading to decreased tissue damage in models of coronary heart disease . Additionally, liquiritin has demonstrated efficacy in alleviating pain associated with bone cancer by targeting the CXCL1/CXCR2 signaling pathway .
Table 3: Anti-inflammatory Mechanisms of Liquiritin
| Pathway | Effect | Reference |
|---|---|---|
| MAPK Pathway | Reduced inflammation and tissue damage | |
| CXCL1/CXCR2 Pathway | Alleviated mechanical allodynia | |
| NF-κB Activation | Diminished inflammatory response |
Anticancer Activity
The anticancer potential of liquiritin has been explored in various studies, particularly regarding its ability to inhibit cancer cell proliferation. Liquiritin has shown cytotoxic effects against several cancer cell lines, including colon carcinoma (CT-26) and liver cancer (HepG2). Its mechanism involves upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
Table 4: Anticancer Effects of Liquiritin
Q & A
Q. What in vitro assays are commonly used to evaluate Liquiritin’s anticancer activity, and how should they be optimized for reproducibility?
Methodological Answer: Key assays include:
- CCK-8 assay for proliferation screening (baseline cytotoxicity).
- EdU assay or flow cytometry for cell cycle analysis.
- Transwell assays for migration/invasion (use Matrigel coating for invasion-specific assessment).
- TUNEL assay or Annexin V staining for apoptosis quantification.
Optimization Tips: - Use triplicate wells and include vehicle controls (e.g., DMSO ≤0.1% v/v) to rule out solvent interference .
- Validate results across multiple cell lines (e.g., HT-29 and SW480 for colorectal cancer) to ensure biological relevance .
Q. How can researchers standardize HPLC protocols for quantifying Liquiritin in plant extracts or biological matrices?
Methodological Answer:
- Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of methanol/water with 0.1% formic acid for improved peak resolution.
- Detection : UV absorbance at 276 nm (optimal for Liquiritin’s chromophore) .
Validation Steps: - Spike recovery tests in plasma/urine to assess matrix effects.
- Calibration curves (1–100 µg/mL) with R² >0.99 for linearity .
Q. What animal models are suitable for studying Liquiritin’s pharmacokinetics and efficacy in vivo?
Methodological Answer:
- Xenograft models : Nude mice implanted with HT-29/SW480 cells for tumor suppression studies (dosage: 10–90 mg/kg, i.p. or oral) .
- Metabolic profiling : Rats administered 120 mg/kg Liquiritin orally; collect plasma, bile, urine, and feces at timed intervals for UHPLC-FT-ICR MS analysis .
Critical Parameters: - Monitor body weight and organ histology to assess toxicity.
- Use isofluorane anesthesia for ethical consistency .
Advanced Research Questions
Q. How can contradictory findings on Liquiritin’s pro- vs. anti-inflammatory effects be resolved?
Methodological Answer:
- Model-Specific Variables : Test in both acute (LPS-induced RAW264.7 macrophages) and chronic (DSS-induced colitis) inflammation models.
- Dose Optimization : Lower doses (≤10 µM) may suppress TNF-α, while higher doses (≥50 µM) could induce oxidative stress .
- Pathway Analysis : Combine RNA-seq and phosphoproteomics to identify context-dependent NF-κB or MAPK modulation .
Q. What computational strategies are effective for predicting Liquiritin’s molecular targets and mechanisms?
Methodological Answer:
- Network Pharmacology : Use SwissTargetPrediction (Probability >0) to identify high-confidence targets (e.g., HOXB3 in colorectal cancer) .
- Molecular Docking : AutoDock Vina for binding affinity calculations against SARS-CoV-2 3CLpro or IFN-α receptors .
- AI Integration : Train ML models on omics datasets to predict off-target effects (e.g., miR-671 regulation) .
Q. How can multi-omics approaches elucidate Liquiritin’s epigenetic regulation in cancer?
Methodological Answer:
Q. What methodologies address cross-species differences in Liquiritin’s metabolic profile?
Methodological Answer:
- Comparative Metabolomics : Analyze plasma from rats, mice, and human hepatocytes to identify conserved vs. species-specific pathways (e.g., deglycosylation in rodents vs. sulfation in primates) .
- Microsomal Incubations : Use human liver microsomes (HLMs) to predict phase I metabolism (CYP450 involvement) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on Liquiritin’s antioxidant vs. pro-oxidant effects?
Methodological Answer:
- ROS Quantification : Use DCFH-DA fluorescence in time-course experiments (acute vs. prolonged exposure).
- Threshold Determination : Establish dose-response curves in normal (NCM460) vs. cancerous cells; pro-oxidant effects may dominate in cancer cells due to basal ROS elevation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
